molecular formula C30H50O B045561 (S)-2,3-Epoxysqualene CAS No. 54910-48-4

(S)-2,3-Epoxysqualene

Cat. No.: B045561
CAS No.: 54910-48-4
M. Wt: 426.7 g/mol
InChI Key: QYIMSPSDBYKPPY-RSKUXYSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,3-Epoxysqualene is an organic compound that plays a crucial role in the biosynthesis of sterols, including cholesterol and other steroids. It is an intermediate in the squalene epoxidation pathway, which is a key step in the conversion of squalene to lanosterol, the precursor to all steroids. This compound is characterized by an epoxide functional group, which is a three-membered cyclic ether, attached to the squalene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2,3-Epoxysqualene can be synthesized through the epoxidation of squalene. The most common method involves the use of peracids, such as meta-chloroperoxybenzoic acid, under mild conditions. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The epoxidation reaction is stereospecific, leading to the formation of the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound often involves biocatalysis using enzymes such as squalene monooxygenase. This enzyme catalyzes the epoxidation of squalene in the presence of oxygen and NADPH. The enzymatic process is highly efficient and selective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-2,3-Epoxysqualene undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The epoxide ring can be reduced to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2,3-Epoxysqualene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of sterols and other complex organic molecules.

    Biology: It plays a vital role in the study of sterol biosynthesis and metabolic pathways.

    Medicine: Research on this compound contributes to understanding cholesterol metabolism and the development of cholesterol-lowering drugs.

    Industry: It is used in the production of steroids and other bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-2,3-Epoxysqualene involves its conversion to lanosterol by the enzyme lanosterol synthase. This conversion is a key step in the biosynthesis of sterols. The epoxide group of this compound reacts with the enzyme’s active site, leading to the formation of a carbocation intermediate. This intermediate undergoes a series of rearrangements and cyclizations to form lanosterol.

Comparison with Similar Compounds

    Squalene: The precursor to (S)-2,3-Epoxysqualene, lacking the epoxide group.

    Lanosterol: The product formed from this compound, containing a more complex ring structure.

    Cholesterol: A downstream product in the sterol biosynthesis pathway.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of sterols. Its epoxide functional group makes it highly reactive and essential for the enzymatic conversion to lanosterol. This distinguishes it from other similar compounds that either lack the epoxide group or are further along in the biosynthetic pathway.

Properties

IUPAC Name

(3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMSPSDBYKPPY-RSKUXYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2,3-Epoxysqualene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54910-48-4
Record name (S)-2,3-Epoxysqualene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,3-Epoxysqualene
Reactant of Route 2
(S)-2,3-Epoxysqualene
Reactant of Route 3
(S)-2,3-Epoxysqualene
Reactant of Route 4
(S)-2,3-Epoxysqualene
Reactant of Route 5
(S)-2,3-Epoxysqualene
Reactant of Route 6
(S)-2,3-Epoxysqualene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.